

Spectroscopic Profile of 2-Bromotetradecane: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromotetradecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromotetradecane** (CAS No. 74036-95-6), a halogenated alkane relevant in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2-Bromotetradecane**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H NMR data for **2-Bromotetradecane** is not readily available in public spectral databases. However, a predicted spectrum can be extrapolated based on the analysis of similar structures, such as 2-bromobutane and 1-bromotetradecane. The predicted chemical shifts, multiplicities, and integral values are presented below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1 - 4.2	Sextet	1H	H-2
~1.7 - 1.8	Multiplet	2H	H-3
~1.7	Doublet	3H	H-1
~1.2 - 1.4	Multiplet	20H	H-4 to H-13
~0.8 - 0.9	Triplet	3H	H-14

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Carbon Atom Assignment
Data not explicitly found in search results	C-1
Data not explicitly found in search results	C-2
Data not explicitly found in search results	C-3
Data not explicitly found in search results	C-4 to C-11
Data not explicitly found in search results	C-12
Data not explicitly found in search results	C-13
Data not explicitly found in search results	C-14

Note: While a ^{13}C NMR spectrum is available on SpectraBase, the peak list is not provided in the free version. The table above represents the expected signals.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups and bond vibrations.[\[1\]](#)[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2850	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (methylene)
1378	Medium	C-H bending (methyl)
~650 - 550	Medium-Weak	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
276/278	Low	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
197	Moderate	[M - Br] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in **2-Bromotetradecane**.

Methodology:

- Sample Preparation: A sample of **2-Bromotetradecane** (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
 - A wider spectral width (~220 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Bromotetradecane**.

Methodology:

- Sample Preparation: As **2-Bromotetradecane** is a liquid at room temperature, a neat spectrum can be obtained. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA) is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample holder.
 - The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Bromotetradecane**.

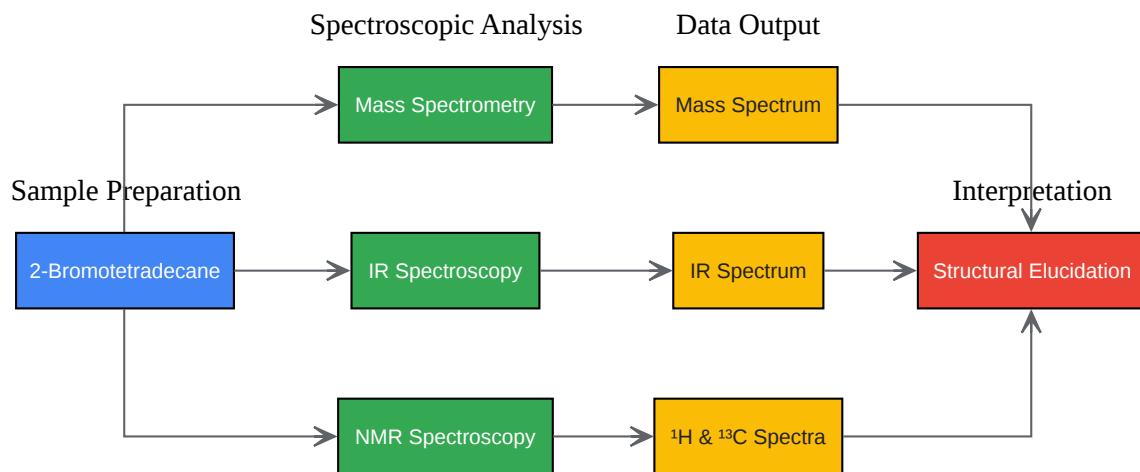
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like **2-Bromotetradecane**. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
- Instrumentation: A GC-MS system, consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
- Gas Chromatography:
 - The sample is vaporized in the injector and separated on a capillary column (e.g., a non-polar column like DB-5ms).

- A temperature program is used to elute the compound.
- Mass Spectrometry:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - Ionization: The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
 - Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (if present) and the major fragment ions. The isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) is a key diagnostic feature.

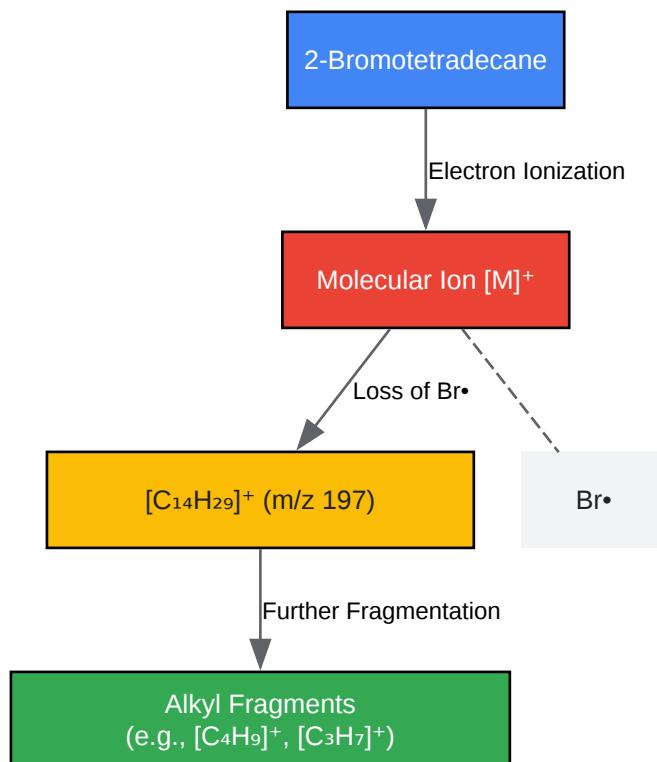
Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **2-Bromotetradecane**.



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General workflow for spectroscopic analysis.



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Fragmentation of **2-Bromotetradecane** in MS.

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References

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